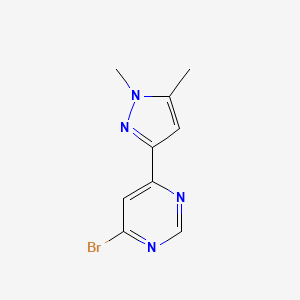
4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
Vue d'ensemble
Description
4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is an organic compound with the molecular formula C9H9BrN4 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, has been the subject of numerous studies . Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods .Molecular Structure Analysis
The molecular structure of 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 1,5-dimethyl-1H-pyrazol-3-yl group at the 6-position .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have developed methods for synthesizing polyheterocyclic ring systems derived from related pyrazolopyridine precursors. These methods involve reactions with arylidene malononitriles, ethyl acetoacetate, and other reagents to produce various derivatives, including pyrazolopyrimidine and triazine derivatives. These compounds are characterized using IR and NMR techniques, highlighting the versatility of pyrazolopyridine compounds in synthesizing complex heterocycles with potential for further chemical modification (Abdel‐Latif et al., 2019).
Anticancer and Anti-inflammatory Activities
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promise as potential therapeutic agents, indicating the significance of pyrazolopyrimidine frameworks in the development of new drugs for cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Properties
The synthesis of pyrazolopyridine-based heterocycles and their evaluation for antibacterial properties have been documented. These studies reveal the potential of these compounds in the development of new antibacterial agents, demonstrating the broader applicability of pyrazolopyrimidine derivatives in addressing various bacterial infections (Abdel‐Latif et al., 2019).
Antimicrobial and Antiviral Evaluation
Some new heterocycles incorporating the antipyrine moiety, related to pyrazolopyrimidines, have been synthesized and tested for their antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial and antiviral therapies, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Bondock et al., 2008).
Orientations Futures
The future directions for research on 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine and other pyrazole derivatives are vast, given their wide range of pharmacological activities . Further studies could focus on the synthesis of new derivatives, the exploration of their chemical reactivity, and the investigation of their potential therapeutic applications.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that leads to their antileishmanial and antimalarial effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .
Propriétés
IUPAC Name |
4-bromo-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPDIUKTDQLAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480885.png)
![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)
![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)
![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)
![6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480890.png)
![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)
![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)
![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)